

Antiviral Efficacy of TMP269: A Comparative Overview

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Compound Focus: Tmp269

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The table below compares the antiviral effects of **TMP269** against several viruses, detailing the experimental models and key findings.

Virus Name	Virus Family	Experimental Model/Cell Line	Reported Antiviral Efficacy	Proposed Mechanism of Action
PPRV (Peste des petits ruminants virus) [1]	Paramyxoviridae	Vero cells, Caprine endometrial epithelial cells (EECs)	Significant suppression of viral replication; Reduction of pro-inflammatory chemokines (CCL2, CCL5, CCL7, CXCL8, IL-6) [1]	Inhibition of class IIa HDACs; Modulation of host inflammatory response [1]
 LSDV (Lumpy skin disease virus) [2]	Poxviridae	MDBK cells	Inhibition of early-stage replication (dose-dependent); Reduction in viral DNA [2]	Alteration of glycerophospholipid metabolism; Reduction of lysophosphatidic acid (LPA), inhibiting MEK/ERK signaling pathway [2]

Virus Name	Virus Family	Experimental Model/Cell Line	Reported Antiviral Efficacy	Proposed Mechanism of Action
RABV (Rabies virus) [3]	Rhabdoviridae	HEK-293T cells, Vero cells	Significant inhibition of replication (dose-dependent); Reduced viral titers and protein levels at an early stage [3]	Downregulation of immune and autophagy-related pathways; Inhibition of autophagy to decrease viral replication [3]

Detailed Experimental Data and Protocols

For research reproducibility, here is a detailed breakdown of the key experimental methodologies and findings from the cited studies.

Inhibition of PPRV Replication [1]

- **Cell Viability (CCK-8):** Vero cells and EECs were treated with **TMP269** or DMSO for 48 hours. Cell viability was measured after adding CCK-8 solution and recording absorbance at 450 nm.
- **Viral Infection & Treatment:** Cells were pre-treated with **TMP269** or DMSO for 12 hours, then infected with PPRV (strain Nigeria 75/1) at an MOI of 0.1.
- **Efficacy Assessment:**
 - **Western Blot:** Showed significant suppression of PPRV-N protein expression in treated cells.
 - **qRT-PCR & ELISA:** Confirmed **TMP269** decreased expression of pro-inflammatory genes (CCL2, CCL5, CCL7, CXCL8, IL-6).
 - **RNA-seq:** Revealed that **TMP269** reversed the upregulation of inflammatory response genes induced by PPRV.

Suppression of LSDV Replication [2]

- **Cytotoxicity (CCK-8):** MDBK cells were treated with **TMP269** for 24 hours before assessing viability.
- **Antiviral Assay:** Cells were infected with LSDV (strain LSDV/FJ/CHA/2021) and treated with **TMP269**. Viral DNA was quantified using qPCR.
- **Key Findings:**
 - **TMP269** inhibited early-stage replication in a **dose-dependent manner**.

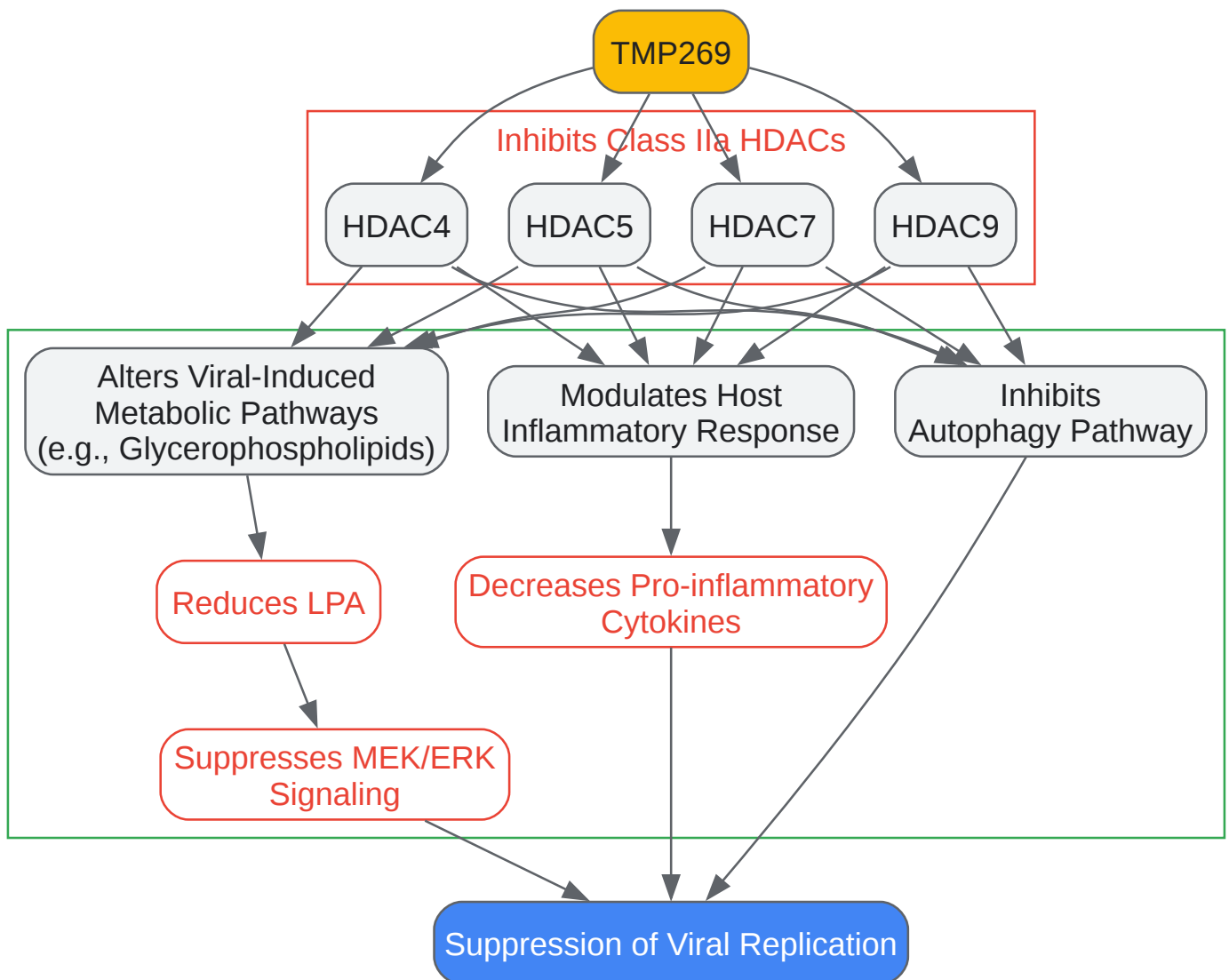
- **Untargeted Metabolomics** identified that **TMP269** counteracted LSDV-induced glycerophospholipid metabolism changes, specifically reducing levels of **lysophosphatidic acid (LPA)**.
- Exogenous LPA addition promoted LSDV replication by activating the **MEK/ERK signaling pathway** and suppressing innate immunity, an effect reversed by **TMP269**.

Inhibition of RABV Replication [3]

- **Cell Viability (CCK-8)**: HEK-293T cells treated with **TMP269** for 48 hours.
- **Viral Titration (TCID₅₀)**: Supernatants from RABV-infected, **TMP269**-treated cells were serially diluted and used to infect Vero-E6 cells. Viral titers were calculated using the Reed-Muench method after 72 hours.
- **Mechanism Investigation**:
 - **Western Blot**: Showed **TMP269** reduced expression of viral M protein and autophagy marker LC3B.
 - **RNA-seq**: Indicated downregulation of autophagy-related genes.
 - Further experiments confirmed that **inhibiting autophagy** (via siRNA against ATG5) reduced RABV replication, mirroring **TMP269**'s effect.

Proposed Antiviral Mechanisms of TMP269

The following diagram illustrates the key cellular pathways and mechanisms by which **TMP269** exerts its antiviral effects, based on the current research.



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Research Considerations

When evaluating **TMP269** as a research tool or potential therapeutic candidate, please consider the following points:

- **Current Research Stage:** The antiviral data for **TMP269** is currently from **in vitro** studies only. Its efficacy and safety in animal models or humans remain to be established [1] [2] [3].
- **Selectivity Profile:** **TMP269** is a selective Class IIa HDAC inhibitor. Its reported half-maximal inhibitory concentration (IC₅₀) values are 157 nM for HDAC4, 97 nM for HDAC5, 43 nM for HDAC7, and 23 nM for HDAC9, with much lower activity against Class I (e.g., HDAC8) and IIb HDACs [4].

- **Cytotoxicity:** In human Huh-7 cells, the cytotoxic concentration (CC₅₀) was reported to be 83 μM, suggesting a potential therapeutic window for in vitro research [4].

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To cite this document: Smolecule. [Antiviral Efficacy of TMP269: A Comparative Overview].

Smolecule, [2026]. [Online PDF]. Available at:

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